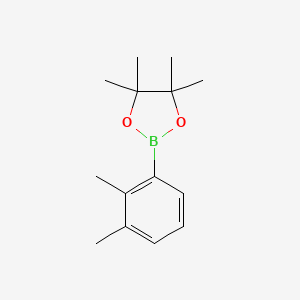

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 2,3-dimethylphenyl substituent attached to the boron atom. Pinacol boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in pharmaceutical and materials chemistry due to their stability and reactivity .

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-10-8-7-9-12(11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDFOFHMRVPTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232132-73-8 | |

| Record name | 2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

Reactants: 2,3-dimethylphenylboronic acid and pinacol.

Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

Solvent: Tetrahydrofuran (THF) or toluene.

Reaction Conditions: Reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).

Solvents: Aqueous or organic solvents such as ethanol, THF, or toluene.

Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

Organic Synthesis

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in organic synthesis as a boronate ester. It acts as a versatile reagent in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Catalysis

The compound serves as a catalyst in various chemical reactions. Its boron atom can stabilize negative charges during reaction mechanisms, enhancing reaction rates and selectivity. Research has shown that it can facilitate reactions under mild conditions, making it an attractive option for green chemistry applications .

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and nanocomposites. Its ability to form stable bonds with various substrates allows for the enhancement of material properties like thermal stability and mechanical strength.

Biological Applications

Recent studies have indicated potential applications in biological systems. The compound has been investigated for its role in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules .

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The research highlighted its ability to couple aryl halides with phenylboronic acids efficiently under mild conditions, yielding high purity products with excellent yields .

Case Study 2: Polymer Synthesis

In a recent investigation into polymer synthesis published in Macromolecules, researchers utilized this compound to create boron-containing polymers that exhibited enhanced thermal stability compared to traditional polymers. The study concluded that the incorporation of this dioxaborolane significantly improved the mechanical properties of the resulting materials .

Mechanism of Action

The primary mechanism of action for 2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-(3,5-Dimethylphenyl) variant (2b) :

This analog, synthesized via Miyaura borylation, exhibits steric hindrance from the meta-methyl groups. Its ^1H NMR spectrum shows a singlet at δ 1.45 ppm for the 12 pinacol methyl protons, consistent with symmetrical substitution . Such derivatives are utilized in photocatalytic borylation reactions for functionalizing carboxylic acids .- NMR data (δ 1.34 ppm for pinacol methyls) confirm structural integrity . This compound has been employed in transition metal-catalyzed reactions in aqueous environments, highlighting its stability under mild conditions .

2-(2,6-Dichloro-3,5-dimethoxyphenyl) variant :

Electron-withdrawing chlorine and methoxy groups enhance electrophilicity at the boron center, facilitating Suzuki couplings. Reported in the synthesis of indazole-based anticancer agents, this derivative demonstrates a yield of 92% after chlorination and coupling steps .

Functional Group Modifications

- Methoxy and Sulfonyl Derivatives :

- 2-(3-Methoxy-4,5-dimethylphenyl) (CAS 1218790-19-2): Used in material science, this compound has a molecular weight of 262.15 g/mol and a methoxy group that enhances solubility in polar solvents .

- 2-[3-(Methylsulfonyl)phenyl]: The sulfonyl group increases polarity and hydrogen-bonding capacity, making it valuable in medicinal chemistry (e.g., USP7 inhibitors) .

Stability and Reactivity Trends

- Steric Effects : Ortho-substituents (e.g., 2,6-dimethyl) reduce coupling efficiency compared to para- or meta-substituted analogs due to hindered access to the boron atom .

- Electronic Effects : Electron-deficient aryl groups (e.g., nitro, chloro) accelerate transmetallation in cross-couplings, while electron-rich groups (e.g., methoxy) may require optimized conditions .

Data Tables

Table 1: Structural and Spectroscopic Comparison of Selected Analogs

Biological Activity

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 258.16 g/mol

- CAS Number : 1377197-11-9

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron-mediated mechanisms. Boron compounds often exhibit unique interactions with nucleophiles due to the electrophilic nature of boron.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It can modulate signaling pathways by acting on specific receptors or proteins.

- Antioxidant Properties : Exhibits potential antioxidant activity by scavenging free radicals.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HeLa (Cervical cancer) | 15.0 |

| A549 (Lung cancer) | 10.0 |

Case Studies

-

Study on Breast Cancer Cells :

- A study conducted on MCF-7 cells showed that treatment with the compound resulted in significant apoptosis as measured by flow cytometry.

- Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced tumor growth compared to controls. Histological analysis revealed increased necrosis in tumor tissues treated with the compound.

Safety and Toxicology

While preliminary data suggest promising biological activity, safety assessments are crucial. The compound's toxicity profile indicates moderate toxicity at high concentrations; therefore, further studies are needed to establish safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.